molecular formula C22H20Cl2N4O B14235768 5,6-Bis(4-chlorophenyl)-n-piperidin-1-ylpyrazine-2-carboxamide CAS No. 548759-96-2

5,6-Bis(4-chlorophenyl)-n-piperidin-1-ylpyrazine-2-carboxamide

Cat. No.: B14235768
CAS No.: 548759-96-2
M. Wt: 427.3 g/mol
InChI Key: FBMFLCCMSCORDS-UHFFFAOYSA-N
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Description

5,6-Bis(4-chlorophenyl)-n-piperidin-1-ylpyrazine-2-carboxamide is a synthetic compound that belongs to the class of pyrazine derivatives This compound is characterized by the presence of two 4-chlorophenyl groups attached to the pyrazine ring, along with a piperidin-1-yl group and a carboxamide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-Bis(4-chlorophenyl)-n-piperidin-1-ylpyrazine-2-carboxamide typically involves the following steps:

    Formation of the Pyrazine Ring: The pyrazine ring can be synthesized through cyclization reactions involving appropriate precursors such as 1,2-diketones and diamines.

    Introduction of 4-Chlorophenyl Groups: The 4-chlorophenyl groups can be introduced through substitution reactions using 4-chlorobenzene derivatives.

    Attachment of Piperidin-1-yl Group: The piperidin-1-yl group can be attached via nucleophilic substitution reactions.

    Formation of Carboxamide Group: The carboxamide group can be introduced through amidation reactions using appropriate amine and carboxylic acid derivatives.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. Techniques such as microwave-assisted synthesis and continuous flow chemistry may be employed to enhance reaction efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

5,6-Bis(4-chlorophenyl)-n-piperidin-1-ylpyrazine-2-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Halogenated solvents, strong acids or bases, and catalysts such as palladium or platinum.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives .

Scientific Research Applications

5,6-Bis(4-chlorophenyl)-n-piperidin-1-ylpyrazine-2-carboxamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 5,6-Bis(4-chlorophenyl)-n-piperidin-1-ylpyrazine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the intended application .

Comparison with Similar Compounds

Similar Compounds

    5,6-Bis(4-chlorophenyl)-2-piperidin-1-ylpyrazine-3-carboxamide: A similar compound with a different substitution pattern on the pyrazine ring.

    5,6-Bis(4-chlorophenyl)-2-(4-methylpiperidin-1-yl)pyrazine-3-carboxamide: A derivative with a methyl group on the piperidine ring.

    5,6-Bis(4-chlorophenyl)-2-(4-ethylpiperidin-1-yl)pyrazine-3-carboxamide: A derivative with an ethyl group on the piperidine ring.

Uniqueness

5,6-Bis(4-chlorophenyl)-n-piperidin-1-ylpyrazine-2-carboxamide is unique due to its specific combination of functional groups and substitution pattern. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

CAS No.

548759-96-2

Molecular Formula

C22H20Cl2N4O

Molecular Weight

427.3 g/mol

IUPAC Name

5,6-bis(4-chlorophenyl)-N-piperidin-1-ylpyrazine-2-carboxamide

InChI

InChI=1S/C22H20Cl2N4O/c23-17-8-4-15(5-9-17)20-21(16-6-10-18(24)11-7-16)26-19(14-25-20)22(29)27-28-12-2-1-3-13-28/h4-11,14H,1-3,12-13H2,(H,27,29)

InChI Key

FBMFLCCMSCORDS-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)NC(=O)C2=CN=C(C(=N2)C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)Cl

Origin of Product

United States

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